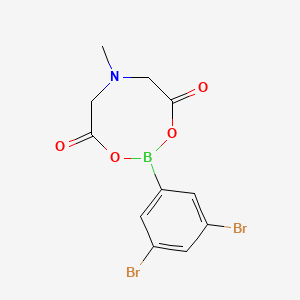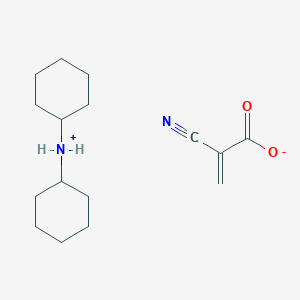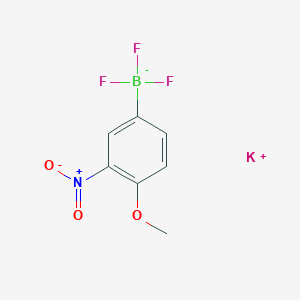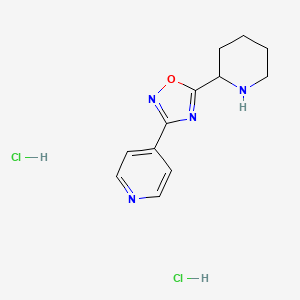
2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by the presence of a 3,5-dibromophenyl group and a dioxazaborocane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 3,5-dibromophenylboronic acid with appropriate reagents to form the dioxazaborocane ring. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in organic synthesis . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex boron-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.
化学反应分析
Types of Reactions
2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can lead to the formation of boron-hydride species.
Substitution: The bromine atoms in the 3,5-dibromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials with unique properties, such as boron-containing polymers and catalysts.
作用机制
The mechanism of action of 2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron and bromine atoms. The boron atom can form stable complexes with various biomolecules, while the bromine atoms can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds also contain the 3,5-dibromophenyl group and have been studied for their anti-cancer activity.
(2-Amino-3,5-dibromophenyl)methanol: Another compound with the 3,5-dibromophenyl group, used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
2-(3,5-Dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical and physical properties
属性
IUPAC Name |
2-(3,5-dibromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BBr2NO4/c1-15-5-10(16)18-12(19-11(17)6-15)7-2-8(13)4-9(14)3-7/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQNOMVKTHENHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BBr2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide](/img/structure/B7971165.png)
![Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide](/img/structure/B7971172.png)

![(7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B7971190.png)
![(2E)-3-(4-chlorophenyl)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B7971203.png)
![Methyl 2-[(2-benzoylphenyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B7971204.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B7971214.png)
![Diethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B7971222.png)
![1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate](/img/structure/B7971243.png)
